molecular formula C8H10BrNS B3434569 5-Bromo-2-(isopropylthio)pyridine CAS No. 98626-93-8

5-Bromo-2-(isopropylthio)pyridine

Cat. No. B3434569
CAS RN: 98626-93-8
M. Wt: 232.14 g/mol
InChI Key: CAPUIXOUSBYPPX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(isopropylthio)pyridine” can be inferred from its name. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a bromine atom attached to the 5-position and an isopropylthio group attached to the 2-position .

Scientific Research Applications

Spectroscopic and Optical Studies

5-Bromo-2-(trifluoromethyl)pyridine, a compound structurally related to 5-Bromo-2-(isopropylthio)pyridine, has been extensively studied for its spectroscopic and optical properties. Using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, its geometric structure was optimized through density functional theory (DFT). The studies revealed its potential in non-linear optical (NLO) applications, highlighting its significance in the development of materials with unique optical properties. Additionally, the antimicrobial activities of the compound were investigated, providing insights into its potential application in medicinal chemistry (H. Vural, M. Kara, 2017).

Synthetic Applications

Novel pyridine-based derivatives have been synthesized via the Suzuki cross-coupling reaction, demonstrating the versatility of bromo-substituted pyridines in organic synthesis. These derivatives exhibit a range of biological activities, including anti-thrombolytic and biofilm inhibition, suggesting their potential as pharmacological agents. Density functional theory (DFT) studies further elucidate their reaction pathways and their suitability as chiral dopants for liquid crystals, underscoring the broad applicability of such compounds in both medicinal and material sciences (Gulraiz Ahmad et al., 2017).

Antitumor Activity and Kinase Inhibition

The synthesis and characterization of pyridinesulfonamide derivatives have opened new avenues in drug development, particularly in cancer therapy. Studies on the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide revealed their inhibitory activity on PI3Kα kinase, a key enzyme involved in cancer progression. This research illustrates the critical role of stereochemistry in the pharmacological efficacy of such compounds, providing a foundation for the development of targeted anticancer therapies (Zhixu Zhou et al., 2015).

Corrosion Inhibition Studies

The inhibitory effects of bromo-substituted pyridines on carbon steel corrosion in acidic chloride-containing environments have been examined, showcasing their potential as corrosion inhibitors. Through electrochemical studies and surface characterization, these compounds demonstrate significant protective abilities, offering a promising approach to enhancing the longevity and durability of metal structures in corrosive environments (H. M. El-Lateef et al., 2015).

properties

IUPAC Name

5-bromo-2-propan-2-ylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNS/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPUIXOUSBYPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279103
Record name 5-Bromo-2-[(1-methylethyl)thio]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(isopropylthio)pyridine

CAS RN

98626-93-8
Record name 5-Bromo-2-[(1-methylethyl)thio]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98626-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-[(1-methylethyl)thio]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 2,5-dibromopyridine (2.07 g, 8.73 mmol) and 2-propanethiol (0.97 ml, 10.4 mmol) in N,N-dimethylformamide (20 ml) at 0° C. was added portionwise sodium hydride 60% dispersed in oil (450 mg, 11.3 mmol). The resulting mixture was stirred at room temperature for 1 hour, then partitioned between ether and water. The crude product from the organic phase was chromatographed on silica gel eluting with 10% ethyl acetate in hexane to afford the 5-Bromo-2-isopropylthiopyridine compound as a solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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